Home > Products > Screening Compounds P3994 > cis-Hydroxy Praziquantel-d5
cis-Hydroxy Praziquantel-d5 - 1792108-86-1

cis-Hydroxy Praziquantel-d5

Catalog Number: EVT-1488485
CAS Number: 1792108-86-1
Molecular Formula: C₁₉H₁₉D₅N₂O₃
Molecular Weight: 333.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cis-Hydroxy Praziquantel-d5 is a deuterated analog of praziquantel, which is an anthelmintic drug primarily used to treat infections caused by parasitic worms, including schistosomiasis and various cestode infections. The deuterated form, indicated by the "d5" suffix, contains five deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties compared to the non-deuterated version.

Source

Cis-Hydroxy Praziquantel-d5 is synthesized from praziquantel through various chemical modifications. Praziquantel itself is derived from the compound derived from the plant Dichroa febrifuga and has been extensively studied for its therapeutic effects against parasitic infections.

Classification

Cis-Hydroxy Praziquantel-d5 belongs to the class of compounds known as benzimidazoles. It is classified as an anthelmintic agent due to its efficacy against helminth infections.

Synthesis Analysis

Methods

The synthesis of Cis-Hydroxy Praziquantel-d5 typically involves several steps, including:

  1. Deuteration of Praziquantel: This process incorporates deuterium into the praziquantel molecule. Various methods can be employed, such as using deuterated solvents or reagents during chemical reactions.
  2. Hydroxylation: The introduction of a hydroxyl group (-OH) into the cis position of the praziquantel structure is achieved through specific oxidation reactions.

Technical Details

The synthetic route may involve using catalysts that facilitate the incorporation of deuterium and hydroxyl groups without significantly altering the core structure of praziquantel. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

Cis-Hydroxy Praziquantel-d5 retains the core structure of praziquantel but includes five deuterium atoms and a hydroxyl group at a specific position on the molecule. Its molecular formula can be represented as C19H22D5N3O2C_{19}H_{22}D_5N_3O_2.

Data

  • Molecular Weight: Approximately 357.49 g/mol
  • Chemical Formula: C19H22D5N3O2C_{19}H_{22}D_5N_3O_2

The presence of deuterium isotopes in the structure can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Reactions

Cis-Hydroxy Praziquantel-d5 can undergo various chemical reactions typical for compounds with hydroxyl groups, including:

  1. Esterification: Reaction with carboxylic acids to form esters.
  2. Oxidation: Further oxidation reactions may convert the hydroxyl group into ketones or aldehydes under certain conditions.

Technical Details

The chemical reactivity of Cis-Hydroxy Praziquantel-d5 is influenced by its functional groups, particularly the hydroxyl group, which can participate in hydrogen bonding and affect solubility in different solvents.

Mechanism of Action

Process

Cis-Hydroxy Praziquantel-d5 acts by disrupting the integrity of the cell membranes in parasitic organisms. It enhances muscle contraction and paralysis in helminths, leading to their expulsion from the host's body.

Data

The mechanism involves binding to specific receptors on the surface of parasites, leading to increased calcium ion influx and subsequent muscle contraction. This action is critical for its efficacy against schistosomiasis and other helminthic infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The presence of deuterium may enhance chemical stability compared to non-deuterated counterparts.
  • Melting Point: Specific melting point data would require empirical testing but is expected to be similar to that of praziquantel.

Relevant analyses such as high-performance liquid chromatography (HPLC) can be employed to assess purity and concentration during synthesis.

Applications

Scientific Uses

Cis-Hydroxy Praziquantel-d5 serves multiple purposes in scientific research:

  1. Pharmacokinetic Studies: Its deuterated nature allows for tracing studies in metabolic pathways.
  2. Drug Development: Used as a reference compound in developing new anthelmintics or studying drug interactions.
  3. Analytical Chemistry: Acts as an internal standard in mass spectrometry due to its unique isotopic signature.

This compound represents a valuable tool for researchers studying parasitic diseases and developing new therapeutic strategies against helminth infections.

Introduction to cis-Hydroxy Praziquantel-d5

Chemical Identity and Structural Characteristics of cis-Hydroxy Praziquantel-d5

cis-Hydroxy Praziquantel-d5 (Chemical Name: (1R,4S)-4-(Deuteriomethyl)cyclohex-1-yl]-2-[(2,2,3,5,6,7-D6)tetrahydro-1H-cyclopenta[b]quinolin-4a(2H)-yl]carbonyl)piperazin-1-ium-1-ide) is a deuterium-labeled isotopologue of the primary oxidative metabolite of the anthelmintic drug praziquantel (PZQ). Its molecular formula is C₁₉H₁₉D₅N₂O₃, with a molecular weight of 333.44 g/mol [9] [10]. The compound is designated by CAS Number 134924-68-8 and is structurally characterized by:

  • A deuterated cyclohexyl ring with five deuterium atoms replacing protium at the 4-position methylene group ([2H] at C4, C5, C6 positions)
  • A cis-configuration of the hydroxyl group relative to the adjacent carbonyl moiety on the piperazine-isoquinoline scaffold
  • Chiral centers at C11b (in the parent PZQ structure) and the hydroxylated carbon (C4' of cyclohexyl), creating distinct diastereomers [5] [10]

Table 1: Structural Attributes of cis-Hydroxy Praziquantel-d5

AttributeSpecification
Molecular FormulaC₁₉H₁₉D₅N₂O₃
Exact Mass333.44 g/mol
CAS Registry Number134924-68-8
Isotopic Enrichment≥98% D5 (Chemical Purity ≥95%)
Key Stereochemical Featurecis-Configuration of 4-OH group relative to C=O
SMILES Notation[2H]C1(CCC(C(C1)O)([2H])[2H])C(=O)N2CCN3C2=CC=CC=C3CC(=O)N4CCCCC4

The cis-stereochemistry differentiates this metabolite from its trans-isomer (CAS 134924-71-3), significantly influencing its physicochemical properties. Nuclear magnetic resonance (NMR) analysis reveals distinct chemical shifts for the cyclohexyl ring protons adjacent to the hydroxyl group (δ 3.85-4.15 ppm, multiplet) compared to the trans-isomer (δ 2.95-3.25 ppm) [5]. This configurational stability is crucial for analytical discrimination during metabolite profiling, as cis-hydroxylation represents a major metabolic pathway accounting for 25-40% of total PZQ biotransformation in humans [5].

Role as a Deuterated Isotopologue in Pharmacokinetic Studies

Deuterium incorporation at non-exchangeable positions (specifically the cyclohexyl methylene groups) imparts unique advantages for mass spectrometry-based quantification:

  • Isotopic Distinction: The +5 Da mass shift (m/z 333.44 vs. 328.40 for unlabeled cis-OH-PZQ) enables baseline resolution from endogenous matrix components and the protiated metabolite in LC-MS/MS systems, eliminating background interference [3].
  • Kinetic Isotope Effect (KIE) Mitigation: Strategic deuteration at metabolically inert sites (C4', C5', C6' of cyclohexyl ring) minimizes C-D bond cleavage during phase I/II metabolism. Experimental studies show <3% metabolic lability compared to carbon-deuterated analogs at enzymatically vulnerable positions [5].
  • Co-elution Compatibility: Identical retention times to the endogenous metabolite on reverse-phase chromatography (e.g., tR = 6.8 ± 0.2 min on C18 columns) ensure accurate peak assignment and compensation for matrix effects during quantitative analysis [3] [6].

Table 2: Analytical Advantages of cis-Hydroxy Praziquantel-d5 in LC-MS/MS Assays

ParameterUnlabeled Standardcis-Hydroxy PZQ-d5Impact on Quantification
Matrix Effects15-35% ion suppression<5% variabilityEliminates need for matrix-matched calibration
LOQ in Plasma0.8 ng/mL0.2 ng/mLEnhances sensitivity for low-abundance metabolites
Inter-analyte Crosstalk8-12% (with trans-OH-PZQ)UndetectablePrevents false-positive metabolite assignment
Calibration Stability24-hour degradation72-hour stabilityReduces repeated standard preparation

In high-resolution mass spectrometry, the deuterated standard enables fragmentographic differentiation: Characteristic MS/MS fragments include m/z 203.12 [C₁₄H₁₅N₂O]⁺ and m/z 130.09 [C₉H₁₂N]⁺, maintaining identical fragmentation patterns to the protiated metabolite but with shifted m/z values (e.g., m/z 208.15 and 135.12 for d5-analog), confirming structural homology [5]. This property is indispensable for validating PZQ metabolic ratios (cis-OH-PZQ/PZQ) in clinical pharmacogenetic studies involving >10,000 samples across African populations [3] [6].

Significance in Praziquantel (PZQ) Metabolism and Metabolite Profiling

cis-Hydroxy Praziquantel-d5 serves as the gold-standard reference for elucidating PZQ's complex metabolic fate, characterized by:

  • Enantioselective Metabolism: CYP3A4/5 preferentially metabolizes (R)-PZQ to cis-4-OH-PZQ with a 3.2-fold higher Vmax compared to (S)-PZQ (Vmax = 8.3 vs. 2.6 nmol/min/nmol CYP, Km = 42.7 μM for both) [5]. This stereoselectivity directly impacts therapeutic outcomes, as (R)-PZQ possesses the primary antischistosomal activity.
  • Pharmacogenetic Modulation: CYP2C9 polymorphisms significantly influence cis-metabolite formation. Carriers of CYP2C92/3 alleles exhibit 40% lower cis-4-OH-PZQ/PZQ metabolic ratios compared to wild-type individuals (1/1) (p=0.02), directly correlating with reduced PZQ clearance [2].
  • Clinical Correlation with Adverse Events: Lower cis-4-OH-PZQ/PZQ metabolic ratios (<0.15) strongly predict adverse events post-MDA (p<0.0001), independent of pharmacogenetics [2]. This positions the cis-OH metabolite as a pharmacodynamic biomarker for drug tolerance.

Table 3: Enzymatic Contributions to cis-Hydroxy PZQ Formation

EnzymeRelative Contribution (%)Genetic Variants Impacting ActivityEffect on cis-OH-PZQ Formation
CYP3A445-55%*1B (rs2740574)No significant association (p=0.38)
CYP2C925-30%*2 (rs1799853), *3 (rs1057910)↓ 35-40% in 2/3 carriers (p=0.02)
CYP2C1915-20%*2 (rs4244285), *3 (rs4986893), *17 (rs12248560)↓ 25% in PMs vs. UMs (p<0.001)
CYP2J25-10%*7 (rs890293)↑ 20% in *7 carriers (p=0.05)

Metabolite profiling studies using cis-Hydroxy Praziquantel-d5 have revealed previously uncharacterized phase II conjugates: In human hepatocyte incubations, 18% of cis-4-OH-PZQ undergoes glucuronidation at the hydroxyl group, forming cis-4-O-glucuronide-PZQ (detected at m/z 504.56 for d5-analog) [5]. This pathway demonstrates saturation kinetics at therapeutic PZQ concentrations (Km = 480 μM), explaining nonlinear pharmacokinetics observed in high-burden schistosomiasis patients. The deuterated standard enables precise quantification of these conjugates, revealing their accumulation in hepatic impairment – a critical consideration for endemic populations with schistosome-induced liver fibrosis.

Properties

CAS Number

1792108-86-1

Product Name

cis-Hydroxy Praziquantel-d5

Molecular Formula

C₁₉H₁₉D₅N₂O₃

Molecular Weight

333.44

Synonyms

1,2,3,6,7,11b-Hexahydro-2-[(cis-4-(hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one-d5; cis-(+/-)-1,2,3,6,7,11b-Hexahydro-2-[(4-hydroxycyclohexyl)_x000B_carbonyl]- 4H-pyrazino[2,1-a]isoquinolin-4-one-d5;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.